molecular formula C7H15NO2 B12830616 ((2R,6R)-Piperidine-2,6-diyl)dimethanol

((2R,6R)-Piperidine-2,6-diyl)dimethanol

Cat. No.: B12830616
M. Wt: 145.20 g/mol
InChI Key: MCEPYPBCTYUNDH-RNFRBKRXSA-N
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Description

((2R,6R)-Piperidine-2,6-diyl)dimethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a piperidine ring substituted with two hydroxymethyl groups at the 2 and 6 positions, both in the R configuration. Its unique structure makes it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,6R)-Piperidine-2,6-diyl)dimethanol typically involves the reduction of a suitable precursor. One common method is the catalytic hydrogenation of a piperidine derivative under specific conditions. For instance, the reduction of 2,6-diformylpiperidine using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

((2R,6R)-Piperidine-2,6-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of piperidine derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can facilitate the substitution of hydroxyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidine-2,6-dicarboxylic acid, while substitution reactions can produce various piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((2R,6R)-Piperidine-2,6-diyl)dimethanol is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology

In biological research, this compound serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.

Medicine

This compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of ((2R,6R)-Piperidine-2,6-diyl)dimethanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, some derivatives may act as inhibitors of enzymes involved in neurotransmitter synthesis, thereby affecting neurological function.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2,6-Dimethylpiperazine: Another chiral piperidine derivative with similar structural features.

    (2R,6R)-Hydroxynorketamine: A metabolite of ketamine with significant biological activity.

Uniqueness

((2R,6R)-Piperidine-2,6-diyl)dimethanol is unique due to its specific substitution pattern and chiral configuration, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a versatile building block make it valuable in multiple research and industrial applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[(2R,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2/t6-,7-/m1/s1

InChI Key

MCEPYPBCTYUNDH-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H](N[C@H](C1)CO)CO

Canonical SMILES

C1CC(NC(C1)CO)CO

Origin of Product

United States

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